molecular formula C9H14O3 B13632157 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13632157
M. Wt: 170.21 g/mol
InChI Key: SCAXFFBNBOWPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It is characterized by a cyclopropane ring attached to a carboxylic acid group and an oxan (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method involves the reaction of a tetrahydropyran derivative with a cyclopropane precursor under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced compounds .

Scientific Research Applications

2-(Oxan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Oxan-3-yl)cyclopropane-1-carboxylic acid include:

  • 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid
  • 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structural arrangement, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(oxan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-9(11)8-4-7(8)6-2-1-3-12-5-6/h6-8H,1-5H2,(H,10,11)

InChI Key

SCAXFFBNBOWPRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.